molecular formula C9H19N3O2 B13348198 (Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide

Cat. No.: B13348198
M. Wt: 201.27 g/mol
InChI Key: RHYSXPDQIRWALG-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves the functionalization of piperidine derivatives. One common method includes the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy can be applied to synthesize functionalized piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide include other piperidine derivatives such as:

Uniqueness

N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N'-hydroxy-2-[4-(2-hydroxyethyl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C9H19N3O2/c10-9(11-14)7-12-4-1-8(2-5-12)3-6-13/h8,13-14H,1-7H2,(H2,10,11)

InChI Key

RHYSXPDQIRWALG-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1CCO)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1CCO)CC(=NO)N

Origin of Product

United States

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